![molecular formula C6H13NO2S B1333203 3-(Ethylamino)thiolane-1,1-dione CAS No. 202277-72-3](/img/structure/B1333203.png)
3-(Ethylamino)thiolane-1,1-dione
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Description
“3-(Ethylamino)thiolane-1,1-dione” is a chemical compound with the molecular formula C6H13NO2S . It is a part of the class of compounds known as thiadiazoles .
Molecular Structure Analysis
The molecular structure of “3-(Ethylamino)thiolane-1,1-dione” includes a five-membered ring, a secondary amine (aliphatic), a sulfone, and a tetrahydro-thiophene .Scientific Research Applications
Pharmaceutical Synthesis
“3-(Ethylamino)thiolane-1,1-dione” is a valuable intermediate in pharmaceutical synthesis. Its structure is conducive to creating a variety of biologically active compounds. For instance, derivatives of this compound have been explored for their potential use in developing treatments for neurological disorders such as Alzheimer’s disease .
Herbicides Development
The chemical properties of “3-(Ethylamino)thiolane-1,1-dione” make it suitable for use in the development of herbicides. Researchers are investigating its efficacy in controlling weed growth in agricultural settings, potentially leading to more effective and environmentally friendly herbicidal products .
Colorants and Dyes
Due to its reactive nature, “3-(Ethylamino)thiolane-1,1-dione” can be used to synthesize colorants and dyes. These applications are significant in textile manufacturing, providing a spectrum of stable and vibrant colors .
Polymer Additives
This compound serves as a precursor for polymer additives. Its incorporation into polymers can enhance material properties such as durability, flexibility, and resistance to degradation, which is crucial for extending the lifespan of plastic products .
Organic Synthesis
In organic chemistry, “3-(Ethylamino)thiolane-1,1-dione” is utilized for synthesizing various organic compounds. Its versatility allows chemists to create complex molecules with specific desired properties for use in different chemical industries .
Photochromic Materials
The compound’s structure is beneficial in the creation of photochromic materials. These materials change color when exposed to light, which has practical applications in the development of smart windows, sunglasses, and optical devices .
properties
IUPAC Name |
N-ethyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-7-6-3-4-10(8,9)5-6/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVNYCSJNTUPFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCS(=O)(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663033 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Ethylamino)thiolane-1,1-dione |
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